molecular formula C11H11ClN4 B12544945 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone CAS No. 146254-77-5

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone

Cat. No.: B12544945
CAS No.: 146254-77-5
M. Wt: 234.68 g/mol
InChI Key: KHBTYOATUQQKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone is a compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is a versatile intermediate used in the synthesis of various pyrazole derivatives.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone typically involves the Vilsmeier-Haack reaction. This reaction uses 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material . The reaction conditions include the use of reagents such as phosphorus oxychloride and dimethylformamide. The process involves chlorination and formylation to produce the desired compound .

Chemical Reactions Analysis

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include ethylcyanoacetate and hydrazine . Major products formed from these reactions include ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate and other pyrazole derivatives .

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and bind to receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile synthetic applications and its potential for developing new pharmacologically active compounds .

Properties

CAS No.

146254-77-5

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidenehydrazine

InChI

InChI=1S/C11H11ClN4/c1-8-10(7-14-13)11(12)16(15-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

KHBTYOATUQQKFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=NN)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.